molecular formula C16H14N2O2 B2900658 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 70381-49-6

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2900658
CAS No.: 70381-49-6
M. Wt: 266.3
InChI Key: KPDRHTBABOHAAC-UHFFFAOYSA-N
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Description

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core with a benzyl group at position 3, a hydroxy group at position 9, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH). The reaction forms the O-methylated product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

Scientific Research Applications

3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 9 and the benzyl group at position 3 play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Biological Activity

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone under controlled conditions to yield the desired product with high purity (>97%) and minimal residual impurities .

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies are needed to evaluate the efficacy of this compound against cancer cell lines.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The ability to modulate neuroinflammatory pathways may offer therapeutic benefits for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerPotential kinase inhibition
NeuroprotectiveModulation of neuroinflammation

Case Study: Anticancer Activity

In a recent study focusing on a related compound, researchers examined its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and lung cancer cells. Further investigations are necessary to determine the specific mechanisms involved and to evaluate the potential for clinical applications.

Properties

IUPAC Name

3-benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-13(10-12-6-3-2-4-7-12)16(20)18-9-5-8-14(19)15(18)17-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRHTBABOHAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70381-49-6
Record name 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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